1-Piperideine

Übersicht

Beschreibung

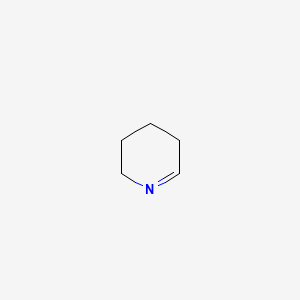

1-Piperideine is an organic compound belonging to the class of heterocyclic amines. It is characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is a colorless liquid with a distinctive odor and is known for its versatility in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Piperideine can be synthesized through several methods One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst This reaction typically occurs under high pressure and temperature conditions, resulting in the formation of this compound

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of pyridine. This process is efficient and yields high-purity this compound, making it suitable for large-scale production. The use of molybdenum disulfide as a catalyst ensures the reaction proceeds smoothly and efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Piperideine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperidinone, a valuable intermediate in organic synthesis.

Reduction: Reduction reactions can convert this compound into piperidine, another important chemical in the pharmaceutical industry.

Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed:

Oxidation: Piperidinone

Reduction: Piperidine

Substitution: Various substituted piperideine derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Piperideine serves as a crucial scaffold in the design of numerous pharmaceuticals. Its derivatives exhibit a wide range of biological activities, making it a focal point in drug development.

Anticancer Agents

Chiral piperidine derivatives have been explored as potential anticancer agents due to their ability to modulate biological pathways. For instance, a study highlighted the discovery of a series of inhibitors targeting calcium-dependent protein kinase 1 (CDPK1), with one compound demonstrating an IC50 value of 10.9 nmol/L, suggesting strong anticancer potential .

Diabetes Treatment

The glucagon-like peptide-1 receptor (GLP-1R) agonists containing this compound have shown promise in type-2 diabetes therapy. A recent discovery involved a new series of GLP-1R agonists where the position of substituents on the piperidine ring significantly influenced their activity, with one compound achieving a GLP-1 potentiation of 60% .

Neuropharmacology

Research has indicated that piperidine derivatives can inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. For example, piperine, a derivative, exhibited significant inhibitory activity against both MAO types with varying potencies .

Biosynthesis and Natural Products

The biosynthetic pathways involving this compound have been elucidated in various plant species, showcasing its role in natural product formation.

Alkaloid Biosynthesis

A novel enzyme, Δthis compound synthase, has been identified in Flueggea suffruticosa, which catalyzes the conversion of lysine to Δthis compound through oxidative deamination. This discovery marks an important step in understanding the biosynthesis of piperidine alkaloids .

Case Study: Securinine Production

Securinine, a bioactive alkaloid derived from piperidine, has been studied for its therapeutic effects. The identification of the enzymatic pathway leading to Δthis compound provides insights into its production and potential applications in pharmacology .

Industrial Applications

Beyond pharmaceuticals and biosynthesis, this compound finds applications in various industrial processes.

Rubber Synthesis

Piperidine derivatives are utilized in the synthesis of rubber products due to their ability to enhance material properties and durability. The versatility of piperidine compounds allows for modifications that improve performance metrics in rubber formulations .

Corrosion Inhibitors

Due to their nitrogen-rich structure, piperidine derivatives are also employed as corrosion inhibitors in metal protection applications, showcasing their utility beyond traditional chemical domains .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-Piperideine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

1-Piperideine can be compared to other similar compounds, such as:

Piperidine: Both compounds share a similar structure, but this compound has a double bond in its ring, making it more reactive.

Pyridine: While pyridine is an aromatic compound, this compound is a saturated heterocycle, leading to differences in their chemical reactivity and applications.

Piperazine: This compound contains two nitrogen atoms in its ring, compared to the single nitrogen in this compound, resulting in distinct chemical properties and uses.

Uniqueness: this compound’s unique structure and reactivity make it a versatile compound in organic synthesis and industrial applications. Its ability to undergo various chemical reactions and form derivatives with diverse biological activities sets it apart from other similar compounds.

Conclusion

This compound is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an essential building block for the synthesis of various organic compounds

Biologische Aktivität

1-Piperideine is a cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, a derivative of piperidine, has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective agents. Below is a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its six-membered ring structure containing one nitrogen atom. Its molecular formula is , and it is known for its basicity and ability to form various derivatives that enhance its pharmacological properties.

Pharmacological Activities

This compound and its derivatives exhibit a wide spectrum of biological activities:

- Antimicrobial Activity : Several studies have reported that this compound derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against various strains of Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that this compound derivatives can act as anticancer agents by targeting specific enzymes involved in cancer cell proliferation. A study utilizing computer-aided drug design predicted that certain piperidine derivatives could inhibit kinases and proteases associated with tumor growth .

- Neuroprotective Effects : The neuroprotective properties of this compound have been explored in the context of central nervous system disorders. Some derivatives have shown the ability to modulate neurotransmitter uptake, which may be beneficial in treating conditions such as depression and anxiety .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : Piperidine derivatives have been shown to inhibit key enzymes such as phosphatases and hydrolases, which play critical roles in cellular signaling pathways .

- Receptor Modulation : These compounds can also interact with G-protein-coupled receptors (GPCRs), influencing physiological responses related to pain perception, mood regulation, and immune responses .

- Ion Channel Interaction : Some studies suggest that piperidine derivatives may affect voltage-gated ion channels, contributing to their anesthetic and antiarrhythmic properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Code | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| 4a | Staphylococcus aureus | 4 | Effective |

| 4b | E. coli | 8 | Moderate |

| 4c | Pseudomonas aeruginosa | 16 | Weak |

Table 2: Predicted Biological Targets of Piperidine Derivatives

| Target Type | Example Compounds | Predicted Activity (%) |

|---|---|---|

| Kinases | LAS-250 | 70 |

| Proteases | LAS-251 | 65 |

| G-protein-coupled Receptors | LAS-252 | 60 |

Case Studies

- Antimicrobial Study : A study conducted at Babu Banarasi Das National Institute evaluated various piperidine derivatives for their antibacterial activity. The results indicated that certain compounds demonstrated significant antibacterial effects comparable to established antibiotics like ciprofloxacin .

- Cancer Research : In a recent investigation into the anticancer effects of piperidine derivatives, researchers utilized molecular docking studies to predict interactions with cancer-related proteins. The findings suggested that these compounds could serve as lead candidates for further development into anticancer drugs .

- Neuroprotective Evaluation : A study focusing on the neuroprotective effects of piperidine derivatives highlighted their potential in reducing oxidative stress in neuronal cells. This suggests a promising avenue for treating neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKUKQRKVCMOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198514 | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-18-0 | |

| Record name | 2,3,4,5-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperideine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-piperideine?

A1: The molecular formula of this compound is C5H9N, and its molecular weight is 83.13 g/mol.

Q2: What is the structure of this compound?

A2: this compound is a cyclic imine, specifically a six-membered ring containing one nitrogen atom and a double bond between the nitrogen and a carbon atom.

Q3: Is this compound stable?

A3: this compound is known for its instability and tendency to oligomerize, especially in solution. []

Q4: How is this compound typically prepared in the lab?

A4: Several methods exist for this compound synthesis. One common approach utilizes gas-phase reactions, including dehydrochlorination of N-chloropiperidine using the potassium salt of 3-methylbutan-2-one (KOR). [] Another method involves oxidative desamination and decarboxylation of L-lysine using N-bromosuccinimide (NBS). []

Q5: What is the biological significance of this compound?

A5: this compound is a key intermediate in several metabolic pathways, particularly those involving lysine catabolism. In some organisms, it serves as a precursor for the biosynthesis of important molecules like pipecolic acid and 5-aminopentanoic acid. [, , , ]

Q6: What is the role of this compound in lysine catabolism?

A6: this compound can be formed from cadaverine, a product of lysine decarboxylation, through the action of diamine oxidase. [, ] It can then be further metabolized into 5-aminopentanoic acid, a GABA homologue, and 2-piperidone. []

Q7: How is this compound involved in pipecolic acid biosynthesis?

A7: In some bacteria, this compound-6-carboxylate, formed from lysine, can be reduced to pipecolic acid by pyrroline-5-carboxylate reductase. [] This pathway highlights the interconnected nature of amino acid metabolism.

Q8: Does this compound play a role in the biosynthesis of any other compounds?

A8: Yes, this compound is incorporated into the piperidine ring of anabasine, a Nicotiana alkaloid. [] In certain fungi, it is a key intermediate in the lysine saccharopine pathway for pipecolic acid biosynthesis. []

Q9: Can this compound be detected in biological samples?

A9: While this compound itself is unstable, its presence can be indirectly inferred. For instance, in antiquitin deficiency, elevated levels of δ-1-piperideine-6-carboxylate (P6C), a Schiff base of this compound-6-carboxylate and α-aminoadipic semialdehyde, are observed in urine. []

Q10: Which enzymes interact with this compound or its derivatives?

A10: Several enzymes utilize this compound or its derivatives as substrates. These include:

- Diamine oxidase: Oxidizes cadaverine to this compound. [, , ]

- Δthis compound-2-carboxylate reductase: Reduces Δthis compound-2-carboxylate to L-pipecolate in the D-lysine catabolic pathway. []

- L-lysine epsilon-aminotransferase: Converts L-lysine to L-1-piperideine-6-carboxylate, which subsequently reacts with methylglyoxal to produce the odorant 2-acetyltetrahydropyridine. []

- Δthis compound-6-carboxylate dehydrogenase: A novel enzyme found in cephamycin C-producing actinomycetes that converts Δ-1-piperideine-6-carboxylate to α-aminoadipate. []

- Pyrroline-5-carboxylate reductase (ProC): Can reduce Δthis compound-6-carboxylate to L-pipecolic acid. []

- L-lysine ε-dehydrogenase: Abstracts a specific hydrogen from L-lysine, ultimately forming δthis compound-6-carboxylate. [, ]

- D-amino acid oxidase (DAO): Exhibits a higher affinity for the enamine form (Δ2-piperideine-2-carboxylate) of the D-lysine oxidation product compared to the imine form (Δthis compound-2-carboxylate). [, ]

Q11: How does D-amino acid oxidase (DAO) interact with this compound-2-carboxylate?

A11: Interestingly, DAO prefers to bind with the enamine tautomer (Δ2-piperideine-2-carboxylate) over the imine form (Δthis compound-2-carboxylate). This preference is likely due to steric hindrance of the C(3) hydrogens in the imine form within the DAO active site. [, ]

Q12: Are there any known inhibitors of enzymes involved in this compound metabolism?

A12: Yes, a range of cyclic diamines have been synthesized and shown to competitively inhibit diamine oxidase. [] These inhibitors could potentially modulate this compound levels.

Q13: What are the potential applications of this compound or its derivatives?

A13: Research on this compound and related molecules holds potential in various areas:

- Biocatalytic synthesis: Enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase could be employed for the biocatalytic production of valuable L-pipecolic acid from L-lysine via this compound-6-carboxylate as an intermediate. []

- Drug discovery: Understanding the metabolic pathways involving this compound, particularly in relation to lysine catabolism and diseases like antiquitin deficiency, may reveal novel therapeutic targets. [, ]

- Flavor and fragrance industry: The identification of this compound as an intermediate in the production of 2-acetyltetrahydropyridine, a potent odorant, may have implications for the development of new flavor and fragrance compounds. []

Q14: What are the challenges associated with studying and utilizing this compound?

A14: The inherent instability and tendency of this compound to oligomerize pose significant challenges for its isolation, characterization, and use in various applications. [] Developing methods to stabilize this compound or generate it in situ is crucial for further research and practical utilization.

Q15: How can this compound and its derivatives be analyzed?

A15: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its metabolites. [, ] Additionally, specific and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying δ-1-piperideine-6-carboxylate (P6C) in biological samples, aiding in the diagnosis of antiquitin deficiency. []

Q16: What are the limitations of current analytical methods for this compound and its derivatives?

A16: The instability of this compound can complicate its direct detection and quantification. Additionally, the availability and sensitivity of analytical techniques for specific derivatives can influence research and diagnostic capabilities.

Q17: Can computational chemistry contribute to the understanding of this compound?

A17: Yes, computational tools like molecular modeling and quantum chemical calculations can provide insights into the structure, stability, reactivity, and interactions of this compound with enzymes. [, ] These techniques can guide experimental design and accelerate research efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.